molecular formula C8H8ClF2NOS B13913208 2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine

2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine

Cat. No.: B13913208
M. Wt: 239.67 g/mol
InChI Key: WFRAACMTEMPLJR-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, difluoromethyl, and methylsulfinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a pyridine derivative, followed by chlorination and subsequent introduction of the methylsulfinylmethyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced pyridine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)-4-[(methylsulfinyl)methyl]pyridine
  • 2-Chloro-6-(fluoromethyl)-4-[(methylsulfinyl)methyl]pyridine
  • 2-Chloro-6-(difluoromethyl)-4-[(methylthio)methyl]pyridine

Uniqueness

2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C8H8ClF2NOS

Molecular Weight

239.67 g/mol

IUPAC Name

2-chloro-6-(difluoromethyl)-4-(methylsulfinylmethyl)pyridine

InChI

InChI=1S/C8H8ClF2NOS/c1-14(13)4-5-2-6(8(10)11)12-7(9)3-5/h2-3,8H,4H2,1H3

InChI Key

WFRAACMTEMPLJR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CC1=CC(=NC(=C1)Cl)C(F)F

Origin of Product

United States

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